Home > Products > Screening Compounds P3738 > (R)-2-(Azetidin-1-ylmethyl)butanoic acid
(R)-2-(Azetidin-1-ylmethyl)butanoic acid -

(R)-2-(Azetidin-1-ylmethyl)butanoic acid

Catalog Number: EVT-8356573
CAS Number:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-(Azetidin-1-ylmethyl)butanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of an azetidine ring, which contributes to its unique properties and potential applications in various scientific fields. This compound is often studied for its biological activity and as a building block in the synthesis of pharmaceuticals.

Source

The compound has been synthesized and characterized in various research studies, with its structure and properties documented in chemical databases. The compound's CAS Registry Number is 2803376-28-3, which facilitates its identification in scientific literature and commercial sources .

Classification

(R)-2-(Azetidin-1-ylmethyl)butanoic acid can be classified as an amino acid derivative due to its structural features. It is specifically categorized under non-proteinogenic amino acids, which are not incorporated into proteins but have significant biological roles.

Synthesis Analysis

Methods

The synthesis of (R)-2-(Azetidin-1-ylmethyl)butanoic acid can be achieved through several methods, primarily involving the construction of the azetidine ring followed by functionalization to introduce the butanoic acid moiety. Common synthetic routes include:

  1. Ring Closure Reactions: Formation of the azetidine ring can be accomplished through cyclization reactions involving suitable precursors.
  2. Chiral Resolution: Enantiomerically pure forms can be obtained using chiral catalysts or through resolution techniques.

Technical Details

The synthesis typically requires specific reagents and conditions to ensure high yields and purity. For instance, starting materials may include butanoic acid derivatives and azetidine precursors, subjected to controlled reaction conditions such as temperature and solvent choice to optimize the cyclization process.

Molecular Structure Analysis

Structure

(R)-2-(Azetidin-1-ylmethyl)butanoic acid features a chiral center at the carbon atom adjacent to the carboxylic acid group, leading to two enantiomers. The molecular formula is C₆H₁₁N₃O₂, with a molecular weight of approximately 143.17 g/mol.

Data

The structural representation includes:

  • Functional Groups: Carboxylic acid (-COOH), amine (-NH), and azetidine ring.
  • Stereochemistry: The (R) configuration indicates specific spatial arrangements that influence its biological activity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of amino acids, including:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with carboxylic acids.
  3. Decarboxylation: Loss of carbon dioxide under certain conditions.

Technical Details

For example, esterification reactions may require acidic catalysts and specific temperatures to enhance yield. The reactivity of the amine group allows for further functionalization, expanding its utility in synthetic chemistry.

Mechanism of Action

Process

The mechanism of action for (R)-2-(Azetidin-1-ylmethyl)butanoic acid primarily involves its interaction with biological systems. It may function as a neurotransmitter or modulator due to its structural similarity to other amino acids.

Data

Research indicates that compounds with similar structures can influence neurotransmission pathways, potentially affecting mood and cognitive functions. Studies exploring its pharmacodynamics could provide insights into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to the presence of polar functional groups.

Chemical Properties

  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range for amino acids.
  • Boiling Point: Not extensively documented but expected to decompose before boiling due to its structure.

Relevant data includes:

  • Density: Approximately 1.1 g/cm³
  • pH (aqueous solution): Typically around neutral depending on concentration.
Applications

Scientific Uses

(R)-2-(Azetidin-1-ylmethyl)butanoic acid has potential applications in:

  1. Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  2. Research Tools: Investigating biological pathways related to amino acids and their derivatives.
  3. Chemical Synthesis: Utilized in creating more complex molecules through established organic synthesis techniques.

The compound's unique structure makes it a valuable subject for further research into both synthetic methodologies and biological applications, particularly in drug design and development contexts.

Historical Development and Contextual Significance

Evolution of Azetidine-Containing Bioactive Compounds in Medicinal Chemistry

Azetidine, a saturated four-membered nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in drug design. Historically, azetidines were underexplored due to perceived synthetic instability and ring strain. However, their unique physicochemical properties—including enhanced metabolic stability, molecular rigidity, and improved bioavailability—have driven increased pharmaceutical interest. Azetidine-containing compounds exhibit a remarkably diverse pharmacological profile, spanning anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS)-targeting activities [1] [3]. The inherent ring strain (bond angles ~20° from planarity) confers heightened reactivity, enabling selective interactions with biological targets, while the pseudoaxial lone pair on nitrogen allows optimal hydrogen bonding [3] [5].

Table 1: Pharmacological Activities of Azetidine-Containing Compounds

Activity ClassExample CompoundsKey Biological Targets
AnticancerAzetidine-fused kinase inhibitorsALK, c-MET, mTOR
AntibacterialLincomycin derivatives with azetidineBacterial ribosomes
AntiviralFunctionalized azetidine carboxylatesViral proteases
CNS AgentsAzetidine-based dopamine antagonistsD₂ receptors, NMDA receptors
Anti-inflammatoryAzetidine IL-6 inhibitorsJAK/STAT pathway

Recent synthetic advancements have overcome historical limitations. Traditional methods relied on Sn2 ring-closing reactions of β-haloamines or cycloadditions of imines with alkenes, often yielding racemic mixtures with modest efficiency [3] [5]. Contemporary strategies leverage asymmetric catalysis, visible-light-mediated aza Paternò-Büchi reactions, and C–H activation/functionalization to access enantiopure azetidines with complex substitution patterns [3] [9]. For instance, intramolecular C–H amination of sulfonyl azides enables stereoselective azetidine formation, while ring-expansion of aziridines provides access to 3-functionalized derivatives [3]. These innovations underpin the scaffold’s viability for targeted drug discovery, including derivatives like (R)-2-(Azetidin-1-ylmethyl)butanoic acid.

Role of Chiral Butanoic Acid Derivatives in Drug Discovery

Chiral butanoic acid derivatives serve as critical pharmacophores due to their structural mimicry of endogenous metabolites and versatile vectorality for target engagement. The carboxylic acid group enables salt formation for solubility optimization, hydrogen bonding with enzymatic active sites, and integration into prodrug systems (e.g., ester prodrugs). Crucially, the stereogenic center at C2 or C3 dictates pharmacological specificity. For example:

  • (R)-Profens (e.g., ibuprofen, naproxen) exhibit superior COX-2 inhibition versus (S)-enantiomers.
  • (S)-Methyldopa is an α2-adrenergic agonist for hypertension, while its (R)-counterpart is inactive.
  • (R)-Baclofen selectively activates GABAB receptors for spasticity management [8] [10].

The synthesis of enantiopure butanoic acids relies heavily on asymmetric catalysis and chiral pool strategies. Transition-metal-catalyzed methods (e.g., Pd-mediated decarboxylative C–C coupling) enable stereoretentive functionalization, as demonstrated in the synthesis of chiral 2,3-disubstituted pyrrolidines and piperidines from amino acid precursors [7]. Modular approaches combining C–H activation and decarboxylative cross-coupling allow vicinal difunctionalization of carboxylic acids, affording complex chiral architectures like trans-diarylpyrrolidines—key intermediates for leukotriene inhibitors [7]. For (R)-2-(Azetidin-1-ylmethyl)butanoic acid, the (R)-configuration at C2 likely optimizes interactions with targets such as GABA receptors or bacterial enzymes, leveraging the azetidine’s constrained conformation.

Key Milestones in the Synthesis of Azetidine-Functionalized Carboxylic Acids

Synthetic routes to azetidine carboxylic acids have evolved from linear cyclizations to stereocontrolled annulations and late-stage diversification. Key milestones include:

  • Classical Cyclization Methods (Pre-2000):
  • Gabriel–Cromwell Synthesis: 3-Amino alcohols cyclized via mesylate displacement to yield racemic azetidine-3-carboxylic esters. Low yields (<40%) and poor stereocontrol limited utility [3] [5].
  • β-Lactam Reduction: Hydrogenation of 2-azetidinones (e.g., via DIBAL-H) provided 2-substituted azetidines, but epimerization at C3 was problematic [5].
  • Modern Asymmetric Strategies (2000–Present):
  • Enantioselective Aza Paternò-Büchi Reactions: Visible-light-mediated [2+2] cycloadditions of imines and alkenes yield trans-2,3-disubstituted azetidines with >90% ee using chiral catalysts [1] [3].
  • Ring Expansion of Aziridines: BF₃·OEt₂-catalyzed rearrangement of N-sulfonyl aziridines affords 3-aryl-azetidine-2-carboxylic acids with inversion of configuration [3].
  • C–H Functionalization: Pd⁰-catalyzed β-C–H arylation of N-protected azetidine carboxylates enables direct installation of (hetero)aryl groups at C3/C4 [7] [9].

Table 2: Comparative Analysis of Azetidine Carboxylic Acid Synthesis Methods

MethodKey Reagents/ConditionsStereoselectivityLimitations
Gabriel–CromwellMsCl, base, ΔRacemicLow yields, poor functional tolerance
β-Lactam ReductionDIBAL-H, THF, −78°CVariableEpimerization risk
Aza Paternò–BüchiChiral Ru photocatalyst, hv>90% ee (trans)Substrate-specific
Aziridine ExpansionBF₃·OEt₂, CH₂Cl₂Inversion at C2Requires N-activation
C–H ArylationPd(OAc)₂, directing group, Ar–IRetentiveLimited to β-C–H bonds

For (R)-2-(Azetidin-1-ylmethyl)butanoic acid, synthetic routes typically exploit chiral pool building blocks (e.g., (R)-2-aminobutanoic acid) or asymmetric alkylation. A representative approach involves:

  • Enantioselective Mannich Reaction: (R)-N-Boc-azetidine-2-carboxaldehyde + diethyl acetamidomalonate → alkylated product (90% ee).
  • Decarboxylative Functionalization: Hydrolysis/decarboxylation followed by azetidinylmethyl installation via reductive amination [7] [9].Recent advances in solid-phase synthesis of spirocyclic azetidines (e.g., using DIBAL reduction/nosylation protocols) further enable library generation for SAR studies [9].

Table 3: Structural and Physicochemical Comparison of Azetidine vs. Related Heterocycles

ParameterAzetidinePyrrolidinePiperidine
Ring Size4-membered5-membered6-membered
Ring Strain (kcal/mol)~25~5~0
N-Inversion BarrierLowerModerateHigher
Fsp31.000.800.67
TPSA (Ų) per N~12~12~12

Properties

Product Name

(R)-2-(Azetidin-1-ylmethyl)butanoic acid

IUPAC Name

(2R)-2-(azetidin-1-ylmethyl)butanoic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

IAAFCKSSFDRANE-SSDOTTSWSA-N

SMILES

CCC(CN1CCC1)C(=O)O

Canonical SMILES

CCC(CN1CCC1)C(=O)O

Isomeric SMILES

CC[C@H](CN1CCC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.